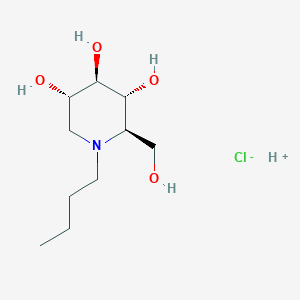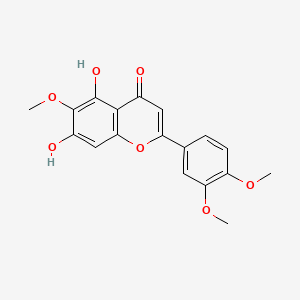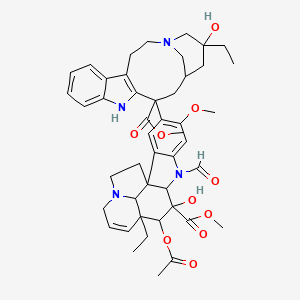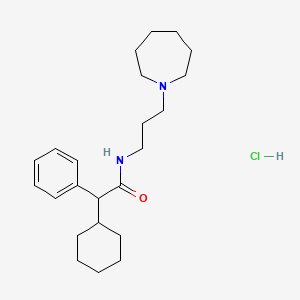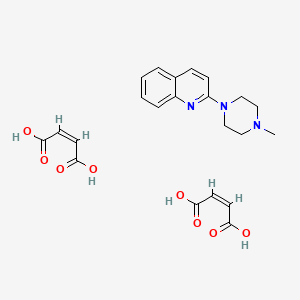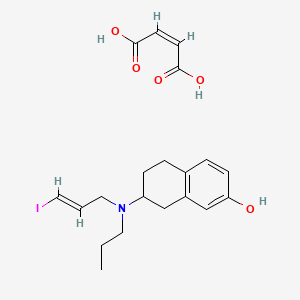
5'-N-Ethylcarboxamidoadenosine
Descripción general
Descripción
NECA is a stable, nonselective adenosine receptor agonist . It acts via multiple mechanisms including reducing diabetes-induced oxidative stress, inhibiting gene expression of IL-18, TNF-α and ICAM-1 (intercellular adhesion molecule 1 (CD54)), and blocking activation of the JNK-MAPK pathway . It also stimulates vasodilation in the pulmonary circulation through A2-adenosine-receptor activation .
Synthesis Analysis
The chemical name of NECA is 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide .Molecular Structure Analysis
NECA is a high-affinity adenosine receptor agonist. The K values are 6.2, 14, and 20 nM for human A3, A1, and A2A receptors respectively . The molecular formula is C12H16N6O4 .Chemical Reactions Analysis
NECA is an adenosine analog that acts as an agonist of adenosine receptors .Physical And Chemical Properties Analysis
NECA has a molecular weight of 308.29 . It is soluble in DMSO but insoluble in water and ethanol .Aplicaciones Científicas De Investigación
Cardioprotection
NECA is known for its cardioprotective properties. It acts as a potent adenosine receptor agonist, offering protection by limiting infarction in situ. This is particularly beneficial in reducing tissue damage during ischemic events .
Neuroprotection
Studies have shown that NECA can increase cerebral extravasation of certain tracers without disrupting the blood-brain barrier (BBB). This suggests potential therapeutic uses in neuroprotective strategies, especially in conditions where BBB permeability is a concern .
Immunomodulation
NECA has been identified as an immunomodulator. It can alter the expression of genes involved in inflammatory responses, potentially providing therapeutic benefits in conditions like diabetic retinopathy by modulating dendritic cell toll-like receptor signaling pathways .
Metabolic Regulation
Research indicates that NECA affects fatty acid transport and oxidation in skeletal muscle cells. This reveals adenosine A2B receptors as a novel target for understanding metabolic function in skeletal muscle and the risk for developing metabolic diseases .
Anti-Inflammatory Effects
NECA has been shown to alleviate inflammatory responses in diabetic retinopathy through the dendritic cell toll-like receptor signaling pathway. It inhibits the expression of surface markers on dendritic cells, increases anti-inflammatory cytokines, and decreases pro-inflammatory cytokines .
Cancer Research
In cancer research, NECA’s role is being explored for its potential to modulate the tumor microenvironment. It may influence the maturation of natural killer cells and the activity of cytotoxic lymphocytes, which are crucial for antitumor immune responses .
Pharmacological Research
NECA is used in pharmacological research to study the effects of adenosine receptors on various physiological processes. Its non-selective agonistic action on adenosine receptors makes it a valuable tool for understanding receptor functions and signaling pathways .
Therapeutic Agent Development
NECA’s ability to modulate various adenosine receptors is being leveraged in the development of therapeutic agents. Its impact on gene expression and signaling pathways offers insights into creating drugs that target specific metabolic and immunological processes .
Mecanismo De Acción
Target of Action
NECA, also known as 5’-N-Ethylcarboxamidoadenosine or 5’-Ethylcarboxamido Adenosine, primarily targets the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and inflammation.
Mode of Action
NECA acts as a nonselective adenosine receptor agonist . This means it binds to and activates all subtypes of adenosine receptors, triggering a response that mimics the action of the body’s natural adenosine.
Biochemical Pathways
Upon activation by NECA, the adenosine receptors can influence several biochemical pathways. For instance, NECA has been shown to reduce diabetes-induced oxidative stress . It also inhibits the gene expression of interleukin-18 (IL-18), tumor necrosis factor-alpha (TNF-α), and intercellular adhesion molecule 1 (CD54) . Furthermore, NECA can block the activation of the JNK-MAPK pathway , which is involved in cellular responses to a variety of stimuli, such as pro-inflammatory cytokines and physical stress.
Result of Action
The activation of adenosine receptors by NECA leads to a variety of molecular and cellular effects. For example, it can decrease the number of cocaine infusions obtained per session in a dose-dependent manner . It also reduces malondialdehyde (MDA) levels in diabetic rats , indicating a reduction in oxidative stress. Moreover, NECA’s inhibition of certain gene expressions and blocking of the JNK-MAPK pathway can potentially modulate inflammatory responses .
Action Environment
The action, efficacy, and stability of NECA can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the physiological state of the individual, such as whether they have diabetes . The specific environmental factors that influence NECA’s action would require further investigation.
Safety and Hazards
Direcciones Futuras
NECA is a potent inhibitor of human platelet aggregation . It is 22,900 times more potent than adenosine as a vasodilator . It is the most potent analogue of adenosine tested so far on human platelets, and is the first example of a 5’ modification to retain affinity for the platelet adenosine receptor .
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADDQZYHOWSFJD-FLNNQWSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017234 | |
| Record name | Adenosine-5'-(N-ethylcarboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5'-N-Ethylcarboxamidoadenosine | |
CAS RN |
35920-39-9, 78647-50-4 | |
| Record name | 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35920-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine-5'-(N-ethylcarboxamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035920399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine-5'-(N-ethylcarboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-N-ethylcarboxamidoadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-(N-Ethylcarboxamido)adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





